5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H8BrNO2S/c1-6-3-2-4-7(5-6)12-9(13)8(11)15-10(12)14/h2-5,8H,1H3 |
InChI Key |
KJFRLAXQKZQWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is highlighted through comparisons with related thiazolidinedione derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Structural and Electronic Differences
- The 3-methylphenyl group at N3 introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents (e.g., methyl or hydroxy groups) .
Crystallographic Insights :
- The triclinic crystal structure of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione (P1 space group, α = 68.119°, β = 86.049°, γ = 83.658°) reveals planar geometry at the thiazolidinedione core, stabilized by intramolecular hydrogen bonds . This geometry is critical for PPAR-γ binding in related TZDs .
Biological Activity
5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidine-2,4-dione family. Its unique structure, characterized by the presence of a bromine atom and a methylphenyl group, contributes to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and findings from various studies.
- Molecular Formula : C10H8BrNO2S
- Molecular Weight : Approximately 284.17 g/mol
- CAS Number : 310877-15-7
1. Antimicrobial Properties
Research indicates that 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both planktonic and biofilm-forming cells of Haemophilus spp., with minimal inhibitory concentrations (MICs) ranging from 62.5 mg/L to 1000 mg/L .
| Bacterial Strain | MIC (mg/L) | MBIC (mg/L) |
|---|---|---|
| Haemophilus spp. | 62.5 - 500 | 62.5 - 1000 |
The compound's interaction with bacterial enzymes is believed to inhibit essential metabolic pathways, leading to reduced bacterial proliferation.
2. Anti-inflammatory Activity
Thiazolidine derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that compounds within this class can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
3. Anticancer Activity
Several studies have explored the anticancer potential of thiazolidine derivatives. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. The bromination at the third position of the thiazolidine ring enhances its reactivity towards biological targets, potentially increasing its selectivity and efficacy against cancer cells.
Case Study 1: Antimicrobial Efficacy Against Candida albicans
A study evaluated the antifungal activity of various thiazolidine derivatives, including 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, against Candida albicans. The results indicated that this compound exhibited significant antifungal activity with an MIC of approximately 125 mg/L .
Case Study 2: Inhibition of Biofilm Formation
In another study focusing on biofilm-forming bacteria, the compound demonstrated promising anti-biofilm activity against Propionibacterium acnes, with MBIC values indicating effective inhibition of biofilm formation at concentrations as low as 62.5 mg/L . This suggests its potential application in treating infections associated with biofilms.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that thiazolidine derivatives generally exhibit favorable absorption characteristics but may have limited blood-brain barrier permeability. The ADME (absorption, distribution, metabolism, and excretion) profiles suggest high gastrointestinal absorption for most derivatives . However, detailed toxicity studies specific to 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione are still needed to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with brominated α-keto esters under reflux conditions. For example, POCl3-mediated reactions at 90°C in anhydrous solvents (e.g., DMF) are effective for thiazolidinedione ring formation . Purification involves pH-controlled precipitation (e.g., ammonia adjustment to pH 8–9), followed by recrystallization using DMSO/water mixtures (2:1 v/v). Purity optimization requires iterative thin-layer chromatography (TLC) monitoring and column chromatography with silica gel (hexane/ethyl acetate gradient) .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles during handling. Store in airtight containers under inert gas (N2 or Ar) at 2–8°C, away from oxidizers and moisture. Ventilated fume hoods and grounded equipment are mandatory to prevent electrostatic discharge. Spills require immediate isolation with sand or vermiculite, followed by neutralization with 10% sodium bicarbonate .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d6) identifies protons on the 3-methylphenyl group (δ 2.35 ppm, singlet) and thiazolidinedione ring (δ 4.15–4.50 ppm, multiplet). <sup>13</sup>C NMR confirms carbonyl groups (δ 170–175 ppm) .
- IR : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch) and 690 cm<sup>−1</sup> (C-Br stretch) .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 326.98) validates molecular weight .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) predict the reactivity of 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and reaction pathways. For example, ICReDD’s reaction path search methods predict regioselectivity in nucleophilic substitutions at the bromine site. Computational results guide experimental conditions (e.g., solvent polarity, temperature) to maximize yield .
Q. What strategies resolve contradictions in experimental data from different analytical methods (e.g., NMR vs. XRD)?
- Methodological Answer : Cross-validation using complementary techniques is critical. For instance:
- If NMR suggests a planar thiazolidinedione ring but XRD shows puckering, analyze temperature-dependent NMR to assess conformational flexibility .
- Discrepancies in purity assays (HPLC vs. TLC) require spiking experiments with known impurities and calibration with certified reference materials .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2<sup>3</sup> factorial design evaluates variables like temperature (70–110°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 1.2 mol% catalyst, DMF) to maximize yield while minimizing byproducts .
Q. What kinetic models are suitable for studying the hydrolysis of the thiazolidinedione ring under physiological conditions?
- Methodological Answer : Pseudo-first-order kinetics apply at pH 7.4 (phosphate buffer, 37°C). UV-Vis spectroscopy monitors absorbance decay at 260 nm (thiazolidinedione ring opening). Arrhenius plots (10–50°C) determine activation energy (Ea), while LC-MS confirms hydrolyzed products (e.g., thiourea derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
